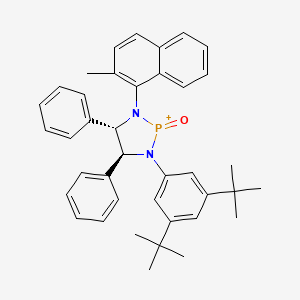
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide is a complex organic compound that belongs to the class of diazaphospholidine derivatives This compound is characterized by its unique structural features, including the presence of a diazaphospholidine ring, multiple aromatic groups, and a phosphine oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide typically involves multi-step organic reactions. The key steps include the formation of the diazaphospholidine ring and the introduction of the aromatic substituents. Common reagents used in the synthesis include phosphine oxides, naphthalene derivatives, and tert-butylphenyl groups. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve oxidative dehydrogenation or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalytic systems and automated reactors can further streamline the production process.
化学反应分析
Types of Reactions
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide moiety to phosphine.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted diazaphospholidine derivatives, phosphine oxides, and reduced phosphine compounds. These products can be further utilized in different applications, depending on their specific chemical properties.
科学研究应用
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The phosphine oxide moiety plays a crucial role in its binding affinity and specificity, contributing to its biological effects .
相似化合物的比较
Similar Compounds
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine: Lacks the oxide moiety, resulting in different chemical properties.
(2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-sulfide: Contains a sulfide group instead of an oxide, altering its reactivity and applications.
Uniqueness
The presence of the phosphine oxide moiety in (2S,4S,5S)-1-(3,5-Di-tert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidine 2-oxide imparts unique chemical properties, such as increased stability and specific binding interactions. This makes it distinct from other similar compounds and enhances its potential for various scientific and industrial applications.
属性
分子式 |
C39H42N2OP+ |
|---|---|
分子量 |
585.7 g/mol |
IUPAC 名称 |
(4S,5S)-1-(3,5-ditert-butylphenyl)-3-(2-methylnaphthalen-1-yl)-4,5-diphenyl-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C39H42N2OP/c1-27-22-23-28-16-14-15-21-34(28)35(27)41-37(30-19-12-9-13-20-30)36(29-17-10-8-11-18-29)40(43(41)42)33-25-31(38(2,3)4)24-32(26-33)39(5,6)7/h8-26,36-37H,1-7H3/q+1/t36-,37-/m0/s1 |
InChI 键 |
GOCORLCBMGRGMK-BCRBLDSWSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3[C@H]([C@@H](N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)N3C(C(N([P+]3=O)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


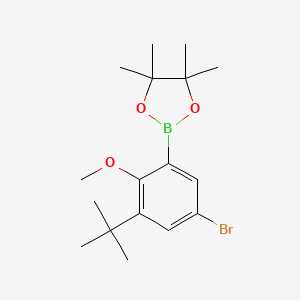
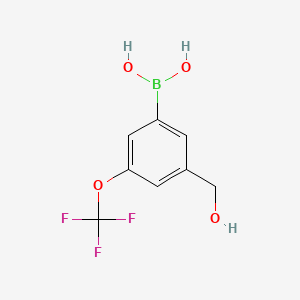

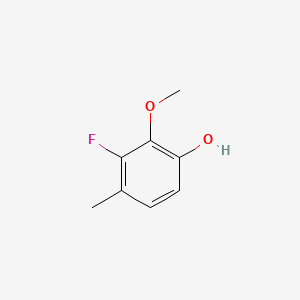

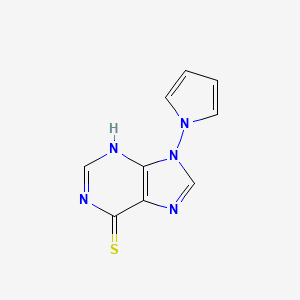
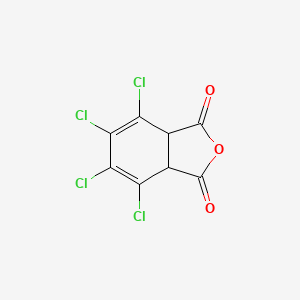

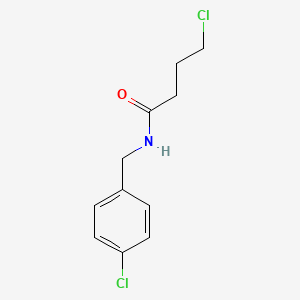
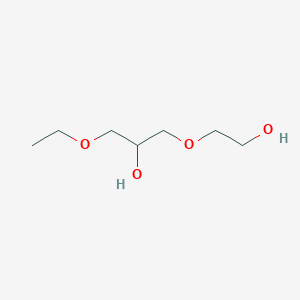

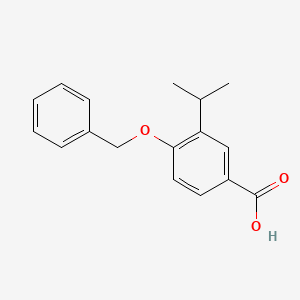
![n-(4-{[(2,2-Diethoxyethyl)amino]methyl}-2,5-dimethylphenyl)acetamide](/img/structure/B14017707.png)
![5-bromoimidazo[1,5-a]pyridine HCl](/img/structure/B14017715.png)
